Chemical structure and properties of [3-(Methoxymethyl)pyridin-4-yl]methanamine
Chemical structure and properties of [3-(Methoxymethyl)pyridin-4-yl]methanamine
The following technical guide details the chemical structure, synthesis, and properties of [3-(Methoxymethyl)pyridin-4-yl]methanamine .
[1]
Executive Summary
[3-(Methoxymethyl)pyridin-4-yl]methanamine (CAS: 1782796-74-0) is a bifunctional pyridine building block characterized by a primary aminomethyl group at the C4 position and a methoxymethyl ether moiety at the C3 position.[1] This specific substitution pattern renders it a high-value scaffold in Fragment-Based Drug Discovery (FBDD) .[1] The molecule combines the basicity and linker potential of a primary amine with the solubility-enhancing and hydrogen-bond-accepting properties of an ether, all rigidly held on a pyridine core.[1] It is primarily utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands where precise vector orientation of substituents is critical.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | [3-(Methoxymethyl)pyridin-4-yl]methanamine |
| Common Name | 4-(Aminomethyl)-3-(methoxymethyl)pyridine |
| CAS Number | 1782796-74-0 |
| SMILES | COCC1=C(CN)C=CN=C1 |
| InChI Key | OWBJQCVCXCIDGY-UHFFFAOYSA-N |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
Physicochemical Profile
The presence of the ortho-methoxymethyl group significantly alters the electronic and steric environment of the aminomethyl group compared to the unsubstituted analog (4-picolylamine).
| Property | Value (Experimental/Predicted) | Significance in MedChem |
| Physical State | Pale yellow oil or low-melting solid | Hygroscopic; requires handling under inert atmosphere.[1] |
| LogP (Octanol/Water) | -0.6 (Predicted) | High water solubility; ideal for lowering lipophilicity in lead optimization.[1] |
| pKa (Pyridine N) | ~5.2 | Pyridine ring remains uncharged at physiological pH (7.4).[1] |
| pKa (Primary Amine) | ~9.1 | Exists predominantly as the ammonium cation (-NH₃⁺) at physiological pH.[1] |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | Favorable for membrane permeability and blood-brain barrier (BBB) penetration.[1] |
| H-Bond Donors / Acceptors | 1 / 3 | Balanced profile for specific receptor interactions.[1] |
Structural Analysis & Reactivity[1]
3D Conformation & Sterics
The ortho-substitution (3-position vs 4-position) creates a specific steric lock.[1] The methoxymethyl group restricts the rotation of the aminomethyl arm, potentially pre-organizing the molecule for binding.
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Intramolecular H-Bonding: There is a potential for a weak intramolecular hydrogen bond between the primary amine hydrogens and the ether oxygen, which can stabilize specific conformers in non-polar solvents.
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Chelation Potential: The spatial arrangement of the ether oxygen and the amine nitrogen allows for bidentate coordination to metal centers, making this compound a potential ligand in organometallic catalysis.
Key Reactivity Profiles[1]
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Primary Amine (Nucleophile): The most reactive center.[1] Readily undergoes acylation, alkylation, and reductive amination. It is the primary "handle" for linking this fragment to larger scaffolds.
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Pyridine Ring (Base/Ligand): Susceptible to N-oxidation (using mCPBA) or electrophilic aromatic substitution (though deactivated by the pyridine nitrogen).[1]
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Ether Linkage (Stable): The methoxymethyl ether is generally stable under basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) to yield the alcohol.
Synthesis & Manufacturing
The synthesis of [3-(Methoxymethyl)pyridin-4-yl]methanamine typically requires constructing the 3,4-disubstituted pyridine core.[1] The most robust pathway involves Directed Ortho-Metalation (DoM) followed by functional group interconversion.[1]
Retrosynthetic Analysis
The target molecule is disconnected at the amine (via reduction of a nitrile) and the ether (via methylation of an alcohol).
Caption: Retrosynthetic disconnection strategy relying on directed ortho-lithiation of isonicotinonitrile.
Detailed Synthetic Protocol (Route A)
Note: This protocol is derived from standard methodologies for 3,4-disubstituted pyridines.
Step 1: Ortho-Lithiation & Formylation [1]
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Reagents: Isonicotinonitrile, Lithium Diisopropylamide (LDA), Paraformaldehyde.
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Conditions: -78°C, THF (Anhydrous).
-
Mechanism: The cyano group directs lithiation to the adjacent C3 position. Quenching with formaldehyde yields the hydroxymethyl group.
-
Critical Control: Temperature must be maintained strictly at -78°C to prevent polymerization or nucleophilic attack on the nitrile.[1]
Step 2: O-Methylation
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Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI).
-
Conditions: 0°C to RT, DMF or THF.
-
Procedure: The alkoxide is generated with NaH and trapped with MeI.
-
Safety: MeI is a potent alkylating agent; use in a fume hood.
Step 3: Nitrile Reduction
-
Reagents: Raney Nickel, Hydrogen gas (balloon or low pressure), Methanol/Ammonia.[2]
-
Workup: Filtration through Celite (caution: Raney Ni is pyrophoric).
-
Yield: Typically 70-85% for this step.[1]
Applications in Drug Discovery[1][8]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "polar" fragment.[1] In FBDD, researchers screen small, low-molecular-weight compounds to find weak binders.[1]
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Why this fragment? The methoxymethyl group provides a hydrogen bond acceptor that can interact with solvent-exposed regions of a protein pocket, while the amine anchors the molecule to acidic residues (e.g., Asp, Glu) deep in the pocket.
Kinase Inhibitor Design
Pyridines are "privileged structures" in kinase inhibitors (e.g., Sorafenib, Imatinib).
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Hinge Binding: The pyridine nitrogen often accepts a hydrogen bond from the kinase hinge region.
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Solubility Handle: The 3-methoxymethyl group improves the aqueous solubility of otherwise lipophilic kinase inhibitors, a common challenge in oncology drug development.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
Handling Protocols:
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Use a face shield if handling large quantities.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon). The amine reacts with atmospheric CO₂ to form carbamates (white crust).
-
Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material.
References
-
PubChem Compound Summary. (2025). [3-(Methoxymethyl)pyridin-4-yl]methanamine (CID 84070547).[1] National Center for Biotechnology Information.[1] Link[1]
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Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailed protocols on Directed Ortho Metalation of pyridines). Wiley.[1]
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CymitQuimica. (2024).[1] Product Data: 4-Pyridinemethanamine Derivatives.[1][4] (General properties of aminomethylpyridines). Link
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Sigma-Aldrich. (2024).[1] Heterocyclic Building Blocks: Pyridines.[1] (Commercial availability and handling data). Link
Sources
- 1. 3731-53-1|Pyridin-4-ylmethanamine|BLD Pharm [bldpharm.com]
- 2. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyridin-4-ylmethanamine | CymitQuimica [cymitquimica.com]
